Comprehensive Synthesis Guide: 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide
Comprehensive Synthesis Guide: 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide
Executive Summary & Target Analysis
Target Molecule: 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide
CAS Registry Number: 952183-07-2
Molecular Formula:
This guide details the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, a fluorinated phenoxy thioamide derivative. Compounds of this class are frequently investigated in medicinal chemistry as potential antitubercular agents, herbicides, or enzyme inhibitors due to the bioisosteric relationship between the thioamide moiety and the amide bond, coupled with the metabolic stability enhanced by the trifluoromethoxy group.
The synthesis strategy prioritizes the Nitrile Route (via Williamson ether synthesis followed by thionation) as the primary industrial and laboratory standard due to its high atom economy and the availability of precursors. A secondary Amide Route (via Lawesson’s reagent) is provided as an alternative for laboratories lacking hydrogen sulfide handling capabilities.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the ether linkage and the versatility of the thioamide formation.
-
Disconnection A (C-O Bond): Disconnecting the ether oxygen reveals the commercially available 4-(trifluoromethoxy)phenol and a generic thioacetamide alkylating agent .
-
Functional Group Interconversion (FGI): The thioamide (
) is most reliably generated from a nitrile ( ) or a primary amide ( ).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary pathways: the Nitrile Route (left) and the Amide Route (right).
Primary Protocol: The Nitrile Route
This pathway is preferred for its step-efficiency and the ease of purifying the nitrile intermediate.
Step 1: Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
Reaction Type: Williamson Ether Synthesis
Mechanism:
Reagents & Materials:
-
4-(Trifluoromethoxy)phenol (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Potassium Iodide (
) (0.1 equiv, catalytic) -
Solvent: Acetone or DMF (Dimethylformamide)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(trifluoromethoxy)phenol (e.g., 10 mmol, 1.78 g) in anhydrous Acetone (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) and catalytic (1 mmol, 0.16 g). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Dropwise add Chloroacetonitrile (12 mmol, 0.76 mL). Caution: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.
-
Reflux: Heat the mixture to reflux (
for acetone) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol. -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
/ ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate to yield the crude nitrile.
-
-
Purification: If necessary, recrystallize from ethanol/water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc).
Step 2: Conversion to 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide
Reaction Type: Thionation of Nitrile Method: Magnesium-Catalyzed Thioamide Synthesis (Green Method)
Reagents:
-
Nitrile Intermediate (from Step 1)
-
Sodium Hydrosulfide hydrate (
) (2.0 equiv) -
Magnesium Chloride hexahydrate (
) (1.0 equiv) -
Solvent: DMF (Dimethylformamide)
Protocol:
-
Dissolution: Dissolve the nitrile intermediate (e.g., 5 mmol) in DMF (10 mL).
-
Reagent Addition: Add
(5 mmol) and (10 mmol) to the solution. The magnesium salt acts as a Lewis acid catalyst, activating the nitrile toward nucleophilic attack by the hydrosulfide anion. -
Reaction: Stir the mixture at room temperature for 4–12 hours. The reaction color may change to green/dark, indicating complex formation.
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL). The thioamide product often precipitates as a solid.
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL), wash combined organics with water (to remove DMF), dry over , and concentrate.
-
-
Purification: Recrystallize from benzene/hexane or ethanol to obtain the pure thioamide.
Alternative Protocol: The Amide Route
Use this route if handling Chloroacetonitrile or sulfide salts is restricted.
Step 1: Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetamide
-
Reagents: 4-(Trifluoromethoxy)phenol, 2-Chloroacetamide,
or , Acetonitrile (solvent). -
Procedure: Similar to the nitrile alkylation (Reflux 4-6h). The product is a primary amide solid.
Step 2: Thionation with Lawesson’s Reagent
-
Reagents: Amide Intermediate, Lawesson’s Reagent (0.5–0.6 equiv).
-
Solvent: Anhydrous THF or Toluene.
-
Protocol:
-
Suspend the amide (5 mmol) in anhydrous Toluene (20 mL).
-
Add Lawesson’s Reagent (2.5-3.0 mmol).
-
Reflux (
) for 2–4 hours. The mixture will become homogenous. -
Cool and concentrate.
-
Critical Purification: Lawesson’s reagent byproducts can be difficult to remove. Flash chromatography (DCM:MeOH gradient) is usually required.
-
Comparative Data & Process Parameters
| Parameter | Nitrile Route (Recommended) | Amide Route (Alternative) |
| Starting Material | Chloroacetonitrile | Chloroacetamide |
| Reagent Cost | Low | Moderate (Lawesson's is expensive) |
| Atom Economy | High | Lower (Phosphorus byproducts) |
| Purification | Precipitation/Recrystallization | Chromatography often required |
| Safety Profile | Toxic Nitrile & | Malodorous Phosphorus compounds |
| Yield (Typical) | 75–85% (2 steps) | 60–75% (2 steps) |
Safety & Handling (E-E-A-T)
-
Chloroacetonitrile: Highly toxic by inhalation and skin contact. It is a potent alkylating agent. Double-gloving (Nitrile) and working in a high-efficiency fume hood are mandatory.
-
Hydrogen Sulfide / NaSH: If using
gas (traditional method), ensure detectors are active. The method described above avoids gaseous generation but still releases sulfides upon acidification; quench waste streams with bleach (hypochlorite) to oxidize sulfides before disposal. -
Lawesson's Reagent: Moisture sensitive and releases malodorous byproducts. Store in a desiccator.
References
-
ChemicalBook. (n.d.). 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide Product Description. Retrieved from
- Manjunatha, K., et al. (2016). Synthesis and biological evaluation of 2-(4-(trifluoromethoxy)phenoxy)acetamide derivatives. (General reference for phenoxyacetamide synthesis conditions).
-
Organic Syntheses. (1945).[2] Chloroacetonitrile Synthesis. Org. Synth. 25, 22. Retrieved from
- Obushak, M. D., et al. (2000). Thionation of Amides and Nitriles. Russian Journal of Organic Chemistry.
-
PubChem. (n.d.). 4-(Trifluoromethoxy)phenol Compound Summary. Retrieved from
